molecular formula C6Ce2O12 B1215855 Cerium oxalate CAS No. 7047-99-6

Cerium oxalate

Cat. No. B1215855
Key on ui cas rn: 7047-99-6
M. Wt: 544.29 g/mol
InChI Key: ZMZNLKYXLARXFY-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07094289B2

Procedure details

A cerium oxalate powder was prepared by adding an aqueous solution of ammonium oxalate to an aqueous solution of cerium chloride under stirring, causing the precipitation of cerium oxalate, filtering, and drying. The powder was ground with a jet-mill to obtain a starting material powder with a mean particle diameter of about 1 μm. The powder was ejected at a feed rate of 5 kg/hr through a nozzle with a cross-sectional area of the opening of 0.13 cm2 together with air at a flow rate of 200 L/min as a carrier gas into a reaction tube heated to a temperature of 1500° C. in an electric furnace, passed through the reaction tube, while maintaining the dispersion concentration of the powder, and heated. The melting point of cerium oxide is about 1950° C. The dispersion concentration of the starting material powder in the gas phase inside the reaction tube was 0.4 g/L, and V/S was 1500. The light-yellow powder thus produced was collected with a bag filter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[NH4+].[NH4+].[Cl-].[Ce+3:10].[Cl-].[Cl-].[O-2].[Ce+3].[O-2].[O-2].[Ce+3]>>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ce+3:10].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ce+3:10] |f:0.1.2,3.4.5.6,7.8.9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1500 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitation of cerium oxalate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
to obtain a starting material powder with a mean particle diameter of about 1 μm
CUSTOM
Type
CUSTOM
Details
The powder was ejected at a feed rate of 5 kg/hr through a nozzle with a cross-sectional area of the opening of 0.13 cm2 together with air at a flow rate of 200 L/min as a carrier gas into a reaction tube
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the dispersion concentration of the powder
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
is about 1950° C
CUSTOM
Type
CUSTOM
Details
The light-yellow powder thus produced
CUSTOM
Type
CUSTOM
Details
was collected with a bag
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Ce+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Ce+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.